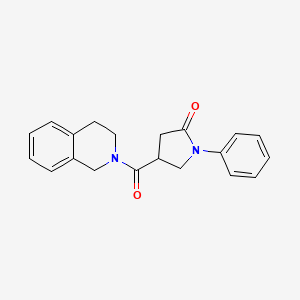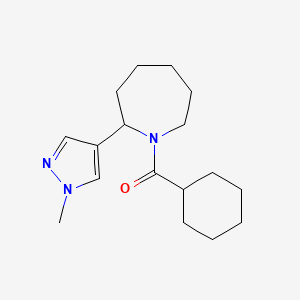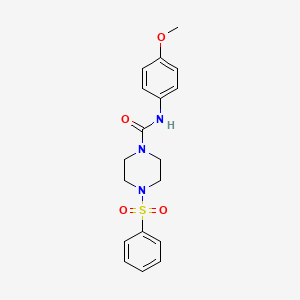![molecular formula C14H18N4O B5312843 N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, also known as CPPU, is a chemical compound that has been widely used in scientific research. CPPU belongs to the group of cytokinins, which are plant hormones that play a crucial role in cell division, differentiation, and growth. CPPU has been shown to have a variety of effects on plants, including promoting cell division, increasing fruit size, and delaying senescence.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is not fully understood. However, it is believed that N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea acts by binding to cytokinin receptors, which are located on the surface of plant cells. This binding activates a signaling pathway that leads to the activation of genes involved in cell division and growth.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects on plants. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea promotes cell division and growth, increases fruit size, delays senescence, and improves the quality of fruits and vegetables. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has also been shown to improve the stress tolerance of plants, such as drought and salinity.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is also stable and has a long shelf life, making it easy to store and transport. However, N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has some limitations for lab experiments. It is relatively expensive compared to other cytokinins, and its effects can vary depending on the plant species and the concentration used.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. One direction is to study the effects of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea on different plant species and under different environmental conditions. Another direction is to study the molecular mechanism of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea action and its interaction with other plant hormones. Furthermore, the application of N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea in agriculture and horticulture could be explored to improve crop yield and quality.
Synthesemethoden
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can be synthesized using a variety of methods. One common method involves the reaction of 3-amino-1H-pyrazole with 3-chloro-2-cyclopentenone in the presence of a base, such as potassium carbonate, to form 3-(cyclopent-2-en-1-yl)-1H-pyrazole. This intermediate is then reacted with N-(chloromethyl)carbamic acid tert-butyl ester in the presence of a base, such as triethylamine, to form N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been widely used in scientific research to study the effects of cytokinins on plant growth and development. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has been shown to have a variety of effects on plants, including promoting cell division, increasing fruit size, delaying senescence, and improving the quality of fruits and vegetables. N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has also been used to study the effects of cytokinins on plant stress responses, such as drought and salinity.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(17-12-5-1-2-6-12)15-9-11-10-16-18-8-4-3-7-13(11)18/h3-4,7-8,10,12H,1-2,5-6,9H2,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJYFPEUUNMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)

methanone](/img/structure/B5312836.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)


